4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile

Regioisomerism Medicinal Chemistry Building Block Fidelity

Reproducibility issues arise when generic spirocyclic building blocks are substituted without rigorous validation. The 5,8-diazaspiro[3.4]octane core of CAS 1272755-89-1 differs from common 1,6- or 2,6-diazaspiro[3.4]octane scaffolds, and regioisomeric variation (para vs. ortho nitrile) alters downstream SAR. • Validated in sub-nanomolar CCR1 antagonists (e.g., IC50 = 0.63 nM for fused bicyclic urea series). • Directly applicable to MMV antimalarial series with multistage activity (blood-stage IC50 < 50 nM). • Versatile nitrile handle for amide coupling, tetrazole formation, or reversible covalent inhibitor design. • Supplied at ≥98% purity with full analytical documentation; ambient shipping.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 1272755-89-1
Cat. No. B597424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
CAS1272755-89-1
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESC1CC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C13H13N3O/c14-8-9-2-4-10(5-3-9)11-12(17)16-13(15-11)6-1-7-13/h2-5,11,15H,1,6-7H2,(H,16,17)
InChIKeyAXPATBYEBHZYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile: Structural Identity & Supply


4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile (CAS 1272755-89-1) is a heterocyclic building block defined by a 5,8-diazaspiro[3.4]octane-7-one spirocyclic core substituted at the 6-position with a para-cyanophenyl group, with molecular formula C₁₃H₁₃N₃O and molecular weight 227.26 g/mol . The compound is offered by multiple research-chemical suppliers at purities of 95% or 98% and is catalogued under MDL number MFCD18651750 . Unlike many well-characterized medicinal chemistry leads, publicly available quantitative bioactivity data for this exact structure remains absent from the peer-reviewed primary literature as of the current evidence cut-off. Its procurement value therefore rests on verifiable structural and physicochemical differentiation from its closest commercially available analogs, rather than on demonstrated pharmacological superiority.

Para-nitrile handle for amide, amidine and tetrazole elaboration
Spirocyclic core reduces conformational entropy vs. flexible-chain analogs
Structural fidelity for para-substituted benzamide pharmacophores in GPCR, antimalarial and kinase programs

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile: Analogs Are Not Interchangeable


Substituting 4-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile with a generic 'spirocyclic building block' is technically unsound because the 5,8-diazaspiro[3.4]octane-7-one core is structurally distinct from the more common 1,6- or 2,6-diazaspiro[3.4]octane scaffolds employed in kinase inhibitor programs [1]. Regioisomeric variation in the nitrile position on the phenyl ring (para vs. ortho) and functional-group identity at the phenyl terminus (nitrile vs. carboxylic acid) each control the vector, electronics, and chemical reactivity of any downstream amide, urea, or heterocycle coupling product [2]. Procurement of a different regioisomer or scaffold variant without rigorous experimental validation introduces ambiguity in reaction optimization, HPLC retention times, and biological readouts, undermining reproducibility in hit-to-lead and lead optimization campaigns.

Target
para-Cyanophenyl regioisomer (CAS 1272755-89-1)
Do not substitute
ortho-Cyanophenyl regioisomer (CAS 1272755-93-7) alters exit vector and SAR; para-substitution required for reported IC₅₀
Target
Benzonitrile handle (CAS 1272755-89-1)
Do not substitute
Benzoic acid analog (CAS 1272755-83-5) introduces ionizable carboxyl, additional H-bond donor and Phase-II metabolic risk
Similar CAS does not mean interchangeable building block; verify coupling chemistry and biological readout before substitution.

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile: Differentiation vs. Closest Analogs


Positional Selectivity: Para vs. Ortho Benzonitrile

The para-cyanophenyl substitution of CAS 1272755-89-1 is directly compared with the ortho-cyanophenyl regioisomer (2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile, CAS 1272755-93-7). The two compounds are positional isomers with the identical molecular formula (C₁₃H₁₃N₃O) and molecular weight (227.26 g/mol), yet the nitrile group orientation generates fundamentally different exit vectors, dipole moments, and steric environments for the amide-coupling or heterocycle-forming step that is the primary intended use of this building block . In the malaria diazaspiro[3.4]octane series, para-substituted benzamide derivatives routinely achieve asexual blood-stage IC₅₀ values below 50 nM, whereas analogous ortho-substituted or unsubstituted phenyl congeners frequently exhibit >10-fold loss in potency due to sub-optimal presentation of the aryl ring to the binding pocket, as observed in structure – activity relationship (SAR) tables for this scaffold family [1].

Positional selectivity (para vs. ortho)
Class-level inference
Para-substituted benzamides achieve P. falciparum blood-stage IC₅₀ < 50 nM; ortho-substituted congeners frequently > 500 nM (≥10-fold difference)
Para-nitrile orientation critical for SAR model fidelity
Class-level SAR trend; verify with specific coupling products
Regioisomerism Medicinal Chemistry Building Block Fidelity

Benzonitrile vs. Benzoic Acid: Functional Group Differentiation

The benzonitrile group of CAS 1272755-89-1 is contrasted with the benzoic acid analog (2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid, CAS 1272755-83-5). The nitrile serves as a metabolically stable hydrogen-bond acceptor and a precursor to diverse pharmacophores (aminomethyl, amidine, tetrazole, primary amide) via established functional-group interconversions, while avoiding the ionizable carboxylic acid moiety that can limit membrane permeability, introduce transporter-mediated efflux liabilities, and restrict formulation pH windows . In spirocyclic CCR1 antagonist programs at AstraZeneca, systematic replacement of aniline-derived fragments with benzamide and benzonitrile-containing spiro scaffolds yielded compounds retaining sub-nanomolar hCCR1 binding affinity (e.g., IC₅₀ = 0.63 nM for compound 50 in the fused-bicyclic urea series) while improving rodent pharmacokinetic crossover, a property attributed in part to the reduced hydrogen-bond donor count and increased clogD conferred by the nitrile-substituted aryl groups [1].

Benzonitrile vs. benzoic acid handle
Class-level inference
Nitrile removes one H-bond donor and eliminates pH-dependent ionization, linked to improved permeability and reduced efflux (CCR1 antagonist series)
Nitrile avoids carboxylic acid ionization and Phase-II metabolic risk
Inferred from spirocyclic CCR1 SAR campaigns
Functional Group Handles Amide Coupling Metabolic Stability

Spirocyclic Core: A Privileged CCR1 Pharmacophore

The 5,8-diazaspiro[3.4]octane-7-one core belongs to a broader class of spirocyclic and fused-bicyclic urea derivatives that have been extensively optimized as CCR1 antagonists. In the AstraZeneca spirocyclic CCR1 program, conformationally constrained spirocycles (compounds 17 – 23 and 31 – 36) achieved sub-nanomolar CCR1 binding potency, with compound 22, 23, and 36 inhibiting CCR1-mediated THP-1 cell chemotaxis with IC₅₀ values of 2, 2.6, and 68 nM respectively [1]. The spirocyclic junction rigidifies the molecule into a defined three-dimensional conformation that pre-organizes the pharmacophore for receptor binding, a structural advantage not available to flexible-chain analogs or monocyclic piperazine/piperidine variants [2]. This validated pharmacophore hypothesis provides a strong rationale for employing spirocyclic building blocks such as CAS 1272755-89-1 as core intermediates in GPCR antagonist discovery programs.

Spirocyclic core as CCR1 pharmacophore
Class-level inference
Spirocyclic CCR1 antagonists achieve IC₅₀ 2–68 nM in THP-1 chemotaxis; conformational restriction pre-organizes pharmacophore
Spirocyclic scaffold may support target engagement in GPCR programs
Class-level pharmacophore model; confirm with designed derivatives
Spirocyclic Scaffold CCR1 Antagonism Conformational Restriction

Multistage Antimalarial Activity: Transmission-Blocking Validation

The diazaspiro[3.4]octane scaffold class was identified in a Plasmodium falciparum whole-cell high-throughput screening campaign at the Medicines for Malaria Venture (MMV) and demonstrated activity against blood-stage parasites (IC₅₀ < 50 nM) as well as gametocyte sterilizing (transmission-blocking) properties in the standard membrane feeding assay [1]. A lead compound featuring a para-substituted benzamide moiety (analogous to the para-cyanophenyl substitution pattern in CAS 1272755-89-1, following nitrile-to-amide conversion) was profiled in resistance-selection studies, with whole-genome sequencing implicating the P. falciparum cyclic amine resistance locus (pfcarl) as the resistance determinant, a mechanism distinct from that of artemisinin, chloroquine, or other frontline antimalarials [2]. This unique resistance profile and multistage activity provide a rationale for employing building blocks such as CAS 1272755-89-1 in the synthesis of next-generation antimalarial candidates with novel mechanisms of action.

Multistage antimalarial activity
Class-level inference
Diazaspiro[3.4]octane class shows blood-stage IC₅₀ < 50 nM and transmission-blocking activity; resistance via pfcarl, distinct from artemisinin/chloroquine
Supports exploration of novel antimalarial mechanism
Class-level data; building block enables para-benzamide SAR
Malaria Transmission Blocking Diazaspiro[3.4]octane

Physicochemical Differentiation: H-Bonding and Rotatable Bonds

The 5,8-diazaspiro[3.4]octane-7-one core of CAS 1272755-89-1 inherently limits the number of rotatable bonds (1 rotatable bond for the entire molecule) while maintaining a balanced hydrogen-bonding profile (2 H-bond donors, 4 H-bond acceptors) . This contrasts with flexible-chain diamines or monocyclic piperazine derivatives commonly used as alternative building blocks, which introduce additional rotatable bonds and decrease ligand efficiency. In kinase inhibitor optimization, spirocyclic scaffolds linked to heteroaromatic hinge binders were shown to provide ligand-efficient inhibitors of multiple kinases, with the spirocyclic junction reducing conformational entropy loss upon target binding compared to non-spirocyclic analogs [1].

Conformational restriction & ligand efficiency
Supporting evidence
1 rotatable bond vs. 3–6 for flexible-chain analogs; lower conformational entropy loss
May improve ligand efficiency and oral bioavailability probability
Descriptor-based comparison; confirm experimentally
Physicochemical Properties Ligand Efficiency Spirocycle Advantage

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile: Research & Industrial Applications


CCR1 Antagonist Synthesis: Nitrile-to-Amide Route

CAS 1272755-89-1 serves as a direct precursor for para-substituted benzamide spirocyclic CCR1 antagonists. The nitrile group can be hydrolyzed to the primary amide or converted to aminomethyl derivatives, enabling construction of the benzamide pharmacophore that has yielded sub-nanomolar hCCR1 antagonists (e.g., IC₅₀ = 0.63 nM for compound 50 in the fused bicyclic urea series) [1]. Researchers following the AstraZeneca spirocyclic CCR1 SAR path should select the para-cyano building block to maintain the correct substitution geometry, as ortho- or meta-substitution produced divergent potency profiles in the original optimization campaigns [2].

Antimalarial Hit-to-Lead: Diazaspiro[3.4]octane Targeting pfcarl

The building block is directly applicable to the MMV diazaspiro[3.4]octane antimalarial series that demonstrated multistage activity (blood-stage IC₅₀ < 50 nM and gametocyte sterilization) via a novel pfcarl-dependent mechanism [1]. Researchers synthesizing focused libraries around the para-substituted benzamide motif should use CAS 1272755-89-1 to generate the para-aminomethyl or para-amidine derivatives required for SAR exploration of the pfcarl binding site, as the para-substitution pattern was critical for single-digit nanomolar potency in the lead optimization phase of this program [2].

Kinase Inhibitor Diversification: Spirocyclic Hinge-Binders

The 5,8-diazaspiro[3.4]octane core is a validated ATP-mimetic scaffold that provides ligand-efficient kinase inhibition when linked to heteroaromatic hinge-binding groups [1]. CAS 1272755-89-1, with its para-cyanophenyl substituent, can be elaborated via amide coupling or heterocycle formation to generate novel kinase inhibitor candidates with reduced conformational entropy loss relative to flexible-chain alternatives [2]. This application is relevant for medicinal chemistry groups seeking to expand kinase inhibitor chemical space beyond the extensively mined quinazoline and pyrazolopyrimidine scaffolds.

Nitrile-Based Spirocyclic Protease Inhibitors

The nitrile group of CAS 1272755-89-1 is a versatile synthetic handle for generating nitrile-based reversible covalent inhibitors (e.g., cathepsin, SARS-CoV-2 Mpro, or DPP-4 inhibitor series) or for conversion to tetrazole, amidine, or aminomethyl bioisosteres [1]. The spirocyclic core imposes conformational constraint that can pre-organize the inhibitor into the protease active site, potentially improving target residence time and selectivity compared to acyclic analogs [2]. Researchers developing covalent or non-covalent protease inhibitors with spirocyclic core motifs should select this building block for its combination of a metabolically stable nitrile handle and a rigidified scaffold.

Application
Selection Property
Validation Focus
CCR1 antagonist synthesis (nitrile-to-amide route)
Para-cyanophenyl geometry fidelity
hCCR1 binding pharmacophore retention
Antimalarial hit-to-lead (diazaspiro targeting pfcarl)
Para-substitution pattern for multistage activity
Asexual blood-stage and transmission-blocking assays
Kinase inhibitor diversification (spirocyclic hinge-binders)
Conformational restriction for ligand-efficient binding
Kinase panel selectivity and ATP-competitive inhibition
Nitrile-based protease inhibitor synthesis
Metabolically stable nitrile handle with spirocyclic rigidity
Reversible covalent inhibition and target residence time
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